molecular formula C18H14N4O3S2 B4964619 4-methyl-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

4-methyl-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

Cat. No.: B4964619
M. Wt: 398.5 g/mol
InChI Key: ONSOBKJPRXYFFM-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide is a complex organic compound that features a thiazole ring, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of α-haloketones with thiourea under basic conditions.

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the thiazole derivative with 4-methyl-3-nitrobenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the C-2 position.

    Coupling Reactions: The benzamide moiety can be further functionalized through coupling reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Coupling: Coupling agents like EDCI and DMAP in an organic solvent like dichloromethane.

Major Products

    Reduction: 4-methyl-3-amino-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide is unique due to its combination of a nitro group, a thiazole ring, and a benzamide moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

4-methyl-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c1-11-7-8-13(9-15(11)22(24)25)16(23)20-17(26)21-18-19-14(10-27-18)12-5-3-2-4-6-12/h2-10H,1H3,(H2,19,20,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSOBKJPRXYFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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